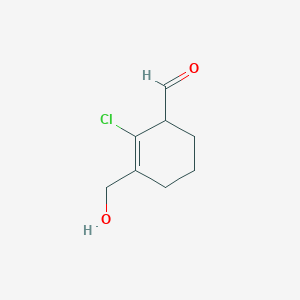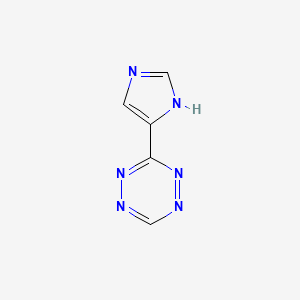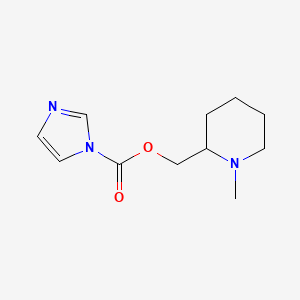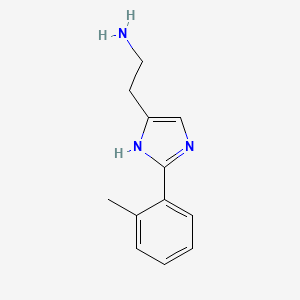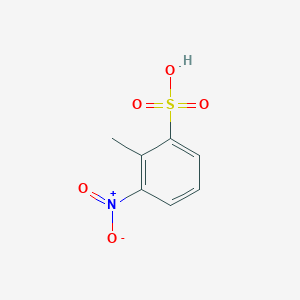
2-Methyl-3-nitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a methyl group and a nitro group are substituted at the 2 and 3 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrobenzenesulfonic acid can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated benzene is then sulfonated using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes:
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and sulfonic acid groups, which are electron-withdrawing.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-3-aminobenzenesulfonic acid.
Oxidation: 2-Carboxy-3-nitrobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
2-Methyl-3-nitrobenzenesulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-nitrobenzenesulfonic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Methyl-3-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
3-Nitrobenzenesulfonic acid: Lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methyl-5-nitrobenzenesulfonic acid: The nitro group is positioned differently, affecting its reactivity and interaction with other molecules.
4-Methyl-3-nitrobenzenesulfonic acid: The methyl group is at a different position, altering its chemical properties and applications.
Propiedades
Número CAS |
56682-05-4 |
|---|---|
Fórmula molecular |
C7H7NO5S |
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
2-methyl-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO5S/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
HCLPTRNXPOJLDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


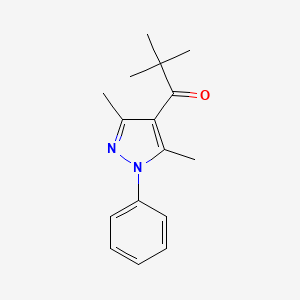
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)

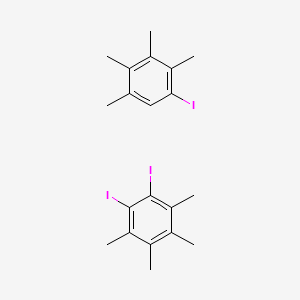
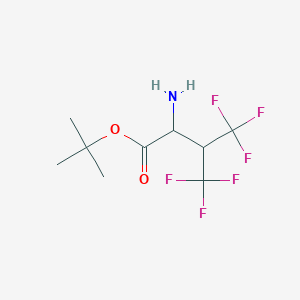
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
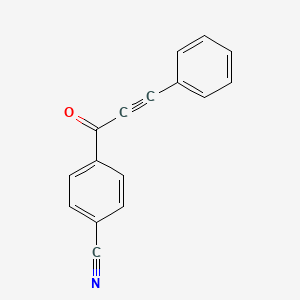
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
